

Technical Guide: 1-Chloro-2-methylpentane

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Compound of Interest

Compound Name: 1-Chloro-2-methylpentane

Cat. No.: B081641

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CAS Number: 14753-05-0

This technical guide provides comprehensive information on the chemical compound **1-Chloro-2-methylpentane**, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers key identifiers, physicochemical properties, safety data, detailed experimental protocols for its synthesis and characterization, and graphical representations of the associated chemical processes.

Compound Identification and Properties

1-Chloro-2-methylpentane is a halogenated alkane. Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers for **1-Chloro-2-methylpentane**

Identifier	Value
CAS Number	14753-05-0[1][2][3][4]
IUPAC Name	1-chloro-2-methylpentane[1][5]
Molecular Formula	C ₆ H ₁₃ Cl[1][2][6]
Synonyms	Pentane, 1-chloro-2-methyl-[1][4]
InChI Key	SLBTUZZYJLBZQV-UHFFFAOYSA-N[1][4]
Canonical SMILES	CCCC(C)CCl[5][6]

Table 2: Physicochemical Properties of **1-Chloro-2-methylpentane**

Property	Value
Molecular Weight	120.62 g/mol [1][6][7]
Appearance	Colorless to almost colorless clear liquid[8]
Purity	Typically >98.0% (by GC)
Boiling Point	~125 °C (estimated)[9]
Solubility	Insoluble in water[9]
LogP (o/w)	3.440 (estimated)[9]

Safety and Hazard Information

1-Chloro-2-methylpentane is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Classification for **1-Chloro-2-methylpentane**

Hazard Class	Hazard Statement
Flammable Liquids	H226: Flammable liquid and vapor[5][10]
Skin Corrosion/Irritation	H315: Causes skin irritation[5][10]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation[5][10]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and characterization of **1-Chloro-2-methylpentane**.

Synthesis of 1-Chloro-2-methylpentane from 2-Methyl-1-pentanol

This protocol describes the conversion of a primary alcohol (2-methyl-1-pentanol) to the corresponding primary alkyl chloride using thionyl chloride (SOCl_2). This method is advantageous as the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies product isolation.^[11]

Materials:

- 2-methyl-1-pentanol
- Thionyl chloride (SOCl_2)
- Pyridine (optional, as a base)
- Anhydrous diethyl ether
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

- **Reaction Setup:** Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of the thionyl chloride. The entire apparatus should be placed under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.
- **Reagent Addition:** Add 2-methyl-1-pentanol to the flask, dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.
- **Chlorination:** Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition. Using a base like pyridine is common to neutralize the HCl byproduct.^[12]

- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture back to room temperature.

Purification by Extraction and Distillation

Procedure:

- **Quenching:** Carefully and slowly pour the cooled reaction mixture over crushed ice in a beaker to decompose any unreacted thionyl chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer (diethyl ether).
- **Washing:** Wash the organic layer sequentially with:
 - Cold water
 - 5% sodium bicarbonate solution (to neutralize residual acid)
 - Saturated brine solution (to reduce the solubility of organic material in the aqueous phase)
- **Drying:** Dry the separated organic layer over anhydrous magnesium sulfate (MgSO_4).
- **Solvent Removal:** Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.
- **Distillation:** Purify the remaining crude **1-Chloro-2-methylpentane** by simple distillation.^[8] Collect the fraction boiling at the expected temperature ($\sim 125^\circ\text{C}$) to obtain the pure product.

Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to confirm the purity of the synthesized compound and verify its molecular weight.

Instrumentation and Conditions:

- GC System: Agilent GC-MS or similar.
- Column: Zebron ZB-5 fused silica capillary column (30 m x 0.25 mm i.d. x 0.25 μ m) or equivalent non-polar column.[\[13\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[\[13\]](#)
- Injector: Split mode (e.g., 100:1), temperature set to 250 °C.
- Oven Program: Start at 40 °C for 3 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.[\[13\]](#)
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan m/z from 25 to 360.[\[13\]](#)

Sample Preparation:

- Dilute a small aliquot of the purified product in a suitable volatile solvent like hexane or dichloromethane to a concentration of approximately 10 μ g/mL.[\[14\]](#)
- Transfer the solution to a 2 mL autosampler vial.

Expected Results:

- A single major peak in the total ion chromatogram (TIC), indicating high purity.
- The mass spectrum of this peak should show a molecular ion peak (M^+) and an $M+2$ peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. For $C_6H_{13}Cl$, the molecular ion would be at m/z 120 and 122.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the final product.

Instrumentation and Conditions:

- Spectrometer: 400 MHz NMR spectrometer or higher.
- Solvent: Deuterated chloroform (CDCl_3).
- Standard: Tetramethylsilane (TMS) at 0.0 ppm.

Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl_3 in an NMR tube.

Expected Spectra:

- ^1H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments in the **1-Chloro-2-methylpentane** molecule. The integration of these signals will correspond to the number of protons in each environment.
- ^{13}C NMR: The spectrum will show distinct peaks for each of the six unique carbon atoms in the structure. The chemical shift of the carbon bonded to the chlorine atom (C1) will be the most downfield.

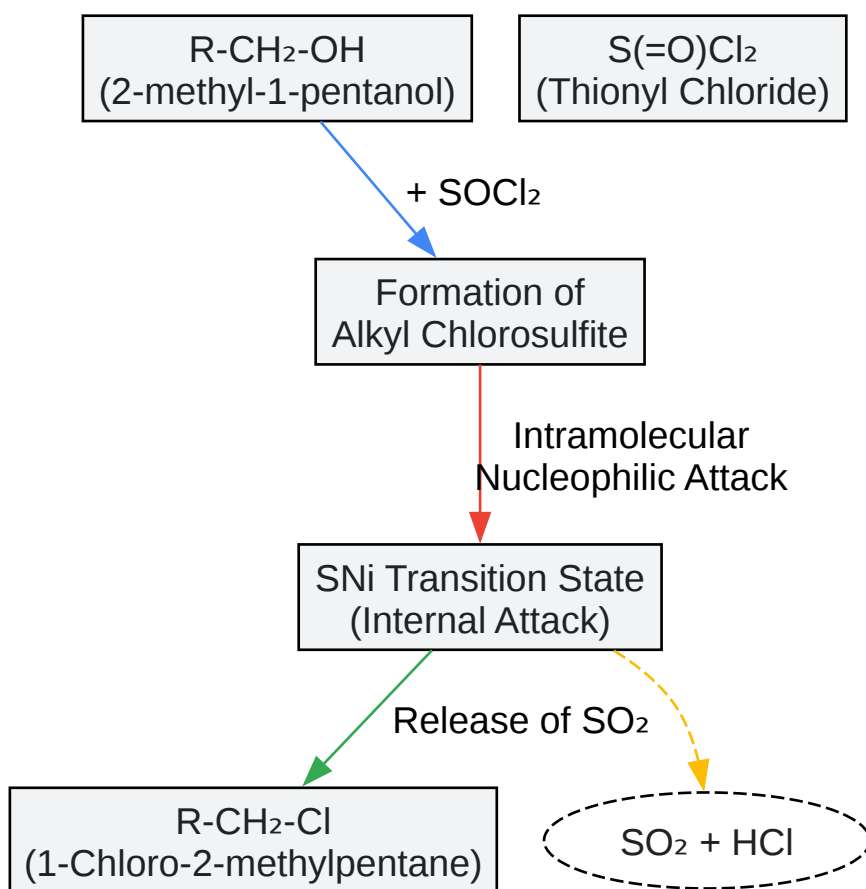
Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.



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Caption: Workflow for the synthesis and purification of **1-Chloro-2-methylpentane**.



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References

- 1. C₄H₉Cl (CH₃)₂CH₂Cl 1-chloro-2-methylpropane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-Chloro-2-methylpropane(513-36-0) ¹H NMR spectrum [chemicalbook.com]
- 3. C₄H₉Cl (CH₃)₂CH₂Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of isobutyl chloride C13 ¹³C

nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-chloro-2-methylpentane [webbook.nist.gov]
- 5. 1-Chloro-2-methylpentane | C₆H₁₃Cl | CID 527856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. franklychemistry.co.uk [franklychemistry.co.uk]
- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of alkyl halides from alcohols (video) [yufenggp.com]
- 13. academic.oup.com [academic.oup.com]
- 14. uoguelph.ca [uoguelph.ca]
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